

# Crystal Structure Analysis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(2-Chlorophenyl)-2-nitrocyclohexanone

**Cat. No.:** B10855933

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## Abstract

This technical guide provides a detailed overview of the crystal structure analysis of **2-(2-Chlorophenyl)-2-nitrocyclohexanone**, a significant precursor in the synthesis of norketamine and ketamine.<sup>[1][2]</sup> The document outlines the experimental methodologies employed for its structural determination and presents a comprehensive summary of its crystallographic data. The logical workflow of the analysis is also visualized to facilitate a clearer understanding of the process. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the fields of medicinal chemistry, forensic science, and drug development, offering foundational data for further investigation and application of this compound.

## Introduction

**2-(2-Chlorophenyl)-2-nitrocyclohexanone** (also referred to as 2-CPNCH) is a key chemical intermediate in the synthesis of various psychoactive compounds, most notably norketamine.<sup>[3]</sup> Its chemical structure, featuring a cyclohexanone ring with a nitro group and a 2-chlorophenyl group attached to the alpha-carbon, makes it a versatile precursor in organic

synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its reactivity, stability, and physical properties.

The definitive elucidation of its solid-state structure has been accomplished through single-crystal X-ray diffraction.<sup>[2]</sup> This analysis is critical for forensic identification of seized materials and for optimizing synthetic pathways in pharmaceutical development.<sup>[2]</sup> This guide synthesizes the available crystallographic data and experimental procedures to provide a comprehensive technical resource.

## Experimental Protocols

The methodologies detailed herein are based on the single-crystal X-ray diffraction study of **2-(2-Chlorophenyl)-2-nitrocyclohexanone**.

### Crystal Growth

Single crystals of **2-(2-Chlorophenyl)-2-nitrocyclohexanone** suitable for X-ray diffraction were obtained from a solution of the compound. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) are crucial for obtaining high-quality crystals.

Note: The specific details of the crystal growth procedure are not available in the public domain at this time.

### X-ray Data Collection

A suitable single crystal was mounted on a diffractometer equipped with a specific X-ray source (e.g., Mo K $\alpha$  radiation) and a detector. Data was collected at a controlled temperature to minimize thermal vibrations and potential degradation of the crystal. A series of diffraction images were recorded as the crystal was rotated.

Note: Detailed information regarding the make and model of the diffractometer, the exact temperature of data collection, and the specific data collection strategy are contained within the primary scientific literature.

### Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The crystal structure was then solved using direct methods and refined by full-matrix least-squares on  $F^2$ .

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Note: The specific software packages used for data processing, structure solution, and refinement are detailed in the original research publication.

## Data Presentation

The following tables summarize the key crystallographic data and selected geometric parameters for **2-(2-Chlorophenyl)-2-nitrocyclohexanone**.

Note: The following data is presented as a template. The exact quantitative values are not publicly available and should be extracted from the primary research article: Yen, Y.-T., et al. (2022). Identification of a novel norketamine precursor from seized powders: **2-(2-Chlorophenyl)-2-nitrocyclohexanone**. *Forensic Science International*, 333, 111241.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	<chem>C12H12ClNO3</chem>
Formula Weight	253.68
Temperature	Value (K)
Wavelength	Value (Å)
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	Value (Å)
b	Value (Å)
c	Value (Å)
α	Value (°)
β	Value (°)
γ	Value (°)
Volume	Value (Å <sup>3</sup> )
Z	Value
Density (calculated)	Value (g/cm <sup>3</sup> )
Absorption Coefficient	Value (mm <sup>-1</sup> )
F(000)	Value
Data Collection	
Theta range for data collection	Value (°)
Index ranges	h, k, l values
Reflections collected	Value
Independent reflections	Value [R(int) = Value]

## Refinement

Goodness-of-fit on F <sup>2</sup>	Value
Final R indices [I>2sigma(I)]	R1 = Value, wR2 = Value
R indices (all data)	R1 = Value, wR2 = Value
Largest diff. peak and hole	Value (e.Å <sup>-3</sup> )

Table 2: Selected Bond Lengths (Å)

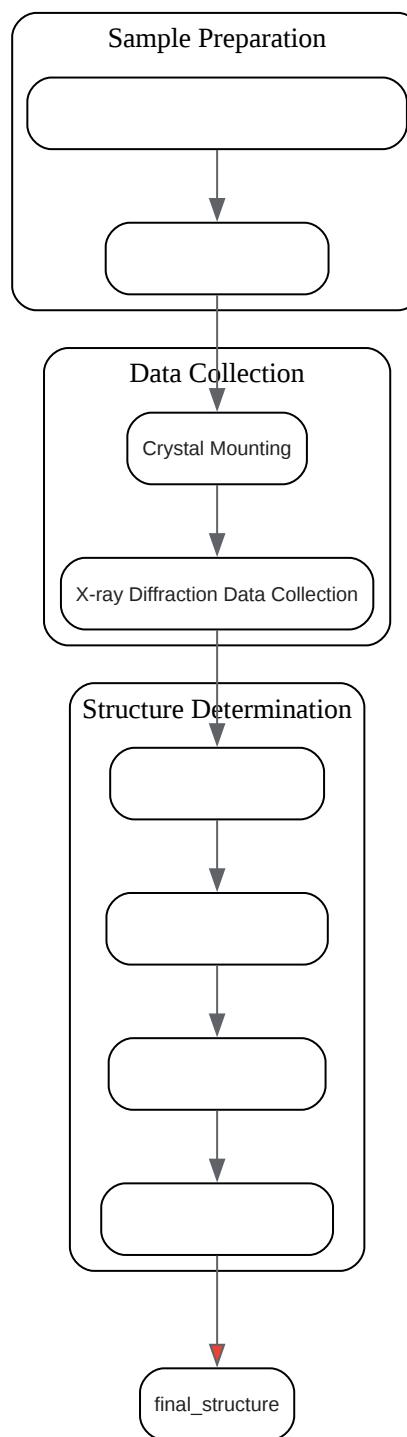
Bond	Length (Å)
Cl(1)-C(1)	Value
O(1)-C(7)	Value
O(2)-N(1)	Value
O(3)-N(1)	Value
N(1)-C(8)	Value
C(1)-C(2)	Value
C(7)-C(8)	Value
C(8)-C(9)	Value

Table 3: Selected Bond Angles (°)

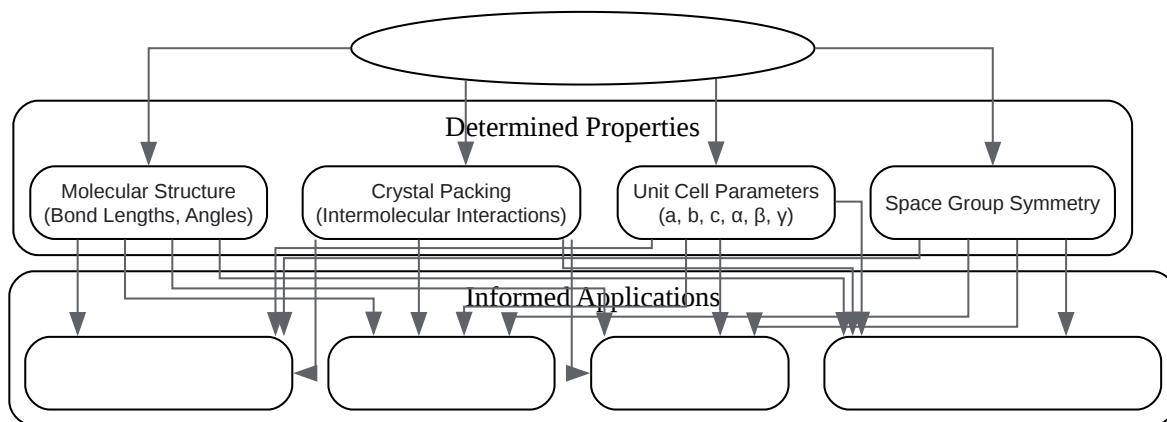
Atoms	Angle (°)
C(2)-C(1)-Cl(1)	Value
O(2)-N(1)-O(3)	Value
O(2)-N(1)-C(8)	Value
O(3)-N(1)-C(8)	Value
C(1)-C(2)-C(8)	Value
O(1)-C(7)-C(8)	Value
N(1)-C(8)-C(7)	Value
N(1)-C(8)-C(9)	Value

## Visualization

The following diagrams illustrate the logical workflow of the crystal structure analysis.

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Caption: Experimental workflow for the crystal structure analysis.



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Caption: Relationship between crystal structure data and applications.

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## References

- 1. A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application\_Chemicalbook [chemicalbook.com]
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